5-Morpholin-4-yl-4-nitrobenzofurazane
Description
Properties
IUPAC Name |
5-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c15-14(16)10-8(13-3-5-17-6-4-13)2-1-7-9(10)12-18-11-7/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHYUGBOWBJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C3=NON=C3C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholin-4-yl-4-nitrobenzofurazane typically involves the nitration of benzofurazane followed by the introduction of a morpholine ring. One common method involves the reaction of benzofurazane with nitric acid to introduce the nitro group. This is followed by the reaction with morpholine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Morpholin-4-yl-4-nitrobenzofurazane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives of benzofurazane.
Substitution: Substituted benzofurazane derivatives with various functional groups.
Scientific Research Applications
5-Morpholin-4-yl-4-nitrobenzofurazane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Morpholin-4-yl-4-nitrobenzofurazane involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The morpholine ring can enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Differences :
- Benzofurazane derivatives (e.g., 4-nitrobenzofurazane) exhibit planar, electron-deficient aromatic systems, whereas triazine-based compounds (e.g., the triazine derivative in ) feature a six-membered ring with alternating nitrogen atoms, enabling diverse substitution patterns.
Substituent Effects: The morpholine group in this compound enhances solubility in polar solvents compared to non-polar substituents (e.g., bromo or methoxy groups in triazine derivatives). Nitro groups increase electrophilicity, enabling reactions such as nucleophilic aromatic substitution—contrasting with the reducible formyl group in the triazine compound .
Applications :
- Benzofurazanes are studied for energetic materials (due to nitro groups) and medicinal chemistry (morpholine’s role in bioavailability). Triazine derivatives, like the compound in , are often intermediates in agrochemical synthesis .
Limitations of Current Evidence:
The provided materials lack direct experimental data (e.g., spectroscopic, thermodynamic) for this compound or its analogs. Structural comparisons rely on inferred trends rather than empirical results. For instance:
- Synthetic methodologies (e.g., triazine coupling in ) suggest possible routes for benzofurazane derivatives but require adaptation.
Notes
- The triazine derivative in illustrates substitution strategies but differs in core structure.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Morpholin-4-yl-4-nitrobenzofurazane, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzofurazan core. Key steps include nitration at the 4-position followed by nucleophilic substitution with morpholine. For example, nitro group introduction may require mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Morpholine substitution often employs polar aprotic solvents (e.g., DMF) with heating (60–80°C) to enhance reactivity. Reaction progress can be monitored via TLC or HPLC, and purity confirmed through recrystallization (e.g., using ethanol/water mixtures) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent integration and electronic environments (e.g., nitro group deshielding effects). IR spectroscopy identifies functional groups (e.g., nitro asymmetric stretch ~1520 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and ring puckering. Validation tools like PLATON ensure structural accuracy .
Q. What are the common reactivity patterns of the nitro and morpholine groups in this compound under standard reaction conditions?
- Methodological Answer :
- Nitro Group : Susceptible to reduction (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) to form amines. May participate in nucleophilic aromatic substitution (SNAr) under basic conditions.
- Morpholine : Acts as a weak base or hydrogen-bond acceptor. Its electron-rich nitrogen can engage in acid-catalyzed ring-opening reactions or serve as a directing group in metal-catalyzed couplings .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the synthesis of this compound derivatives?
- Methodological Answer : Regioselectivity in nitration is influenced by substituent electronic effects. Computational modeling (e.g., DFT calculations) predicts preferential nitration sites. Experimental optimization may involve steric directing groups or temperature modulation. For morpholine substitution, bulky reagents or microwave-assisted synthesis can enhance selectivity .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Use variable-temperature NMR to probe dynamic behavior. For crystallographic anomalies, re-examine data collection (e.g., twinning, disorder) using SHELXE or OLEX2. Cross-validate with spectroscopic data and Hirshfeld surface analysis .
Q. How can computational methods predict the stability and reactivity of this compound in complex reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates solvation effects and conformational changes.
- DFT Calculations : Evaluates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Docking Studies : Models interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity .
Q. What experimental designs are effective for studying the compound’s interactions with biological macromolecules?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
